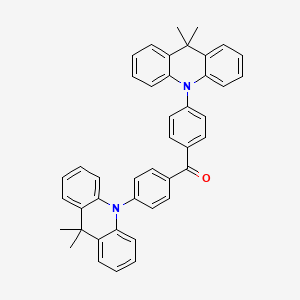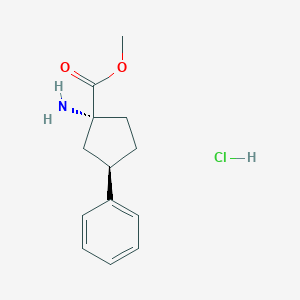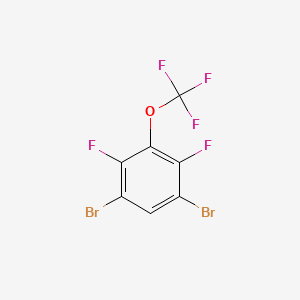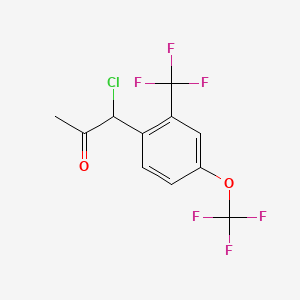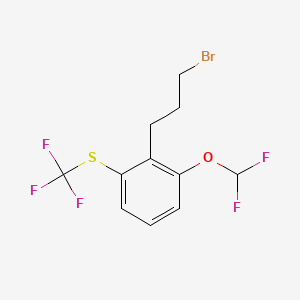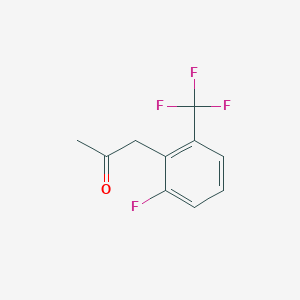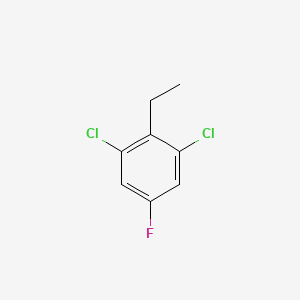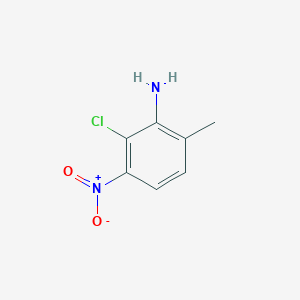
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2. It is a trifluoromethyl ketone, which is a class of compounds known for their unique chemical properties and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group, which imparts desirable properties such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to active sites, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other trifluoromethyl ketones, such as:
1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with a trifluoromethylthio group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-Chloro-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Another closely related compound with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H12ClF3O2 |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
1-chloro-1-[5-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-18-8-4-5-10(12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
BJHQMVDETGNXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


